molecular formula C25H26O13 B12316735 Flavone base + 3O, C-Pen, C-Pen

Flavone base + 3O, C-Pen, C-Pen

Cat. No.: B12316735
M. Wt: 534.5 g/mol
InChI Key: LDVNKZYMYPZDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a natural flavanone compound. It is a type of flavonoid, which are known for their antioxidant properties. This compound is derived from plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside involves complex enzymatic reactions. One common method is to use enzymes such as beta-D-xylosidase and sucrose hydrolase to react apigenin with pyranose forms of arabinose and xylose .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. The use of bioreactors with specific enzymes can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Hydroxide ions, aqueous medium.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. It also modulates various signaling pathways involved in inflammation and cell proliferation. The molecular targets include enzymes like cyclooxygenase and pathways such as the NF-kB signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    Apigenin 6,8-di-C-beta-D-glucopyranoside (Vicenin-2): Another flavonoid with similar antioxidant properties.

    Luteolin 6-C-beta-D-glucopyranoside (Isoorientin): Known for its anti-inflammatory effects.

    Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (Isoschaftoside): Similar structure but different sugar moiety

Uniqueness

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is unique due to its specific sugar moieties, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for targeted research in various fields .

Properties

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

InChI

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2

InChI Key

LDVNKZYMYPZDAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.